![molecular formula C18H13ClFN3O4S B2859666 N-(2-chloro-4-fluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide CAS No. 1286697-37-7](/img/structure/B2859666.png)
N-(2-chloro-4-fluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide
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Description
N-(2-chloro-4-fluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClFN3O4S and its molecular weight is 421.83. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging
Translocator Protein (TSPO) Imaging in Glioblastoma Multiforme Research by Jensen et al. (2015) compares TSPO imaging using 123I-CLINDE SPECT, 18F-FET PET, and gadolinium-enhanced MR imaging to investigate its superiority in predicting glioblastoma multiforme (GBM) progression. The study suggests TSPO imaging might be a valuable tool for predicting tumor progression and could be less susceptible to blood-brain barrier changes than 18F-FET, highlighting its potential in enhancing GBM diagnostic and therapeutic strategies (Jensen et al., 2015).
Environmental Science
Measurement of Perfluorinated Organic Acids and Amides Kuklenyik et al. (2004) developed a high-throughput method for measuring trace levels of 13 perfluorinated compounds (PFCs) in human serum and milk, indicating widespread human exposure. This research underlines the importance of monitoring exposure to potentially toxic compounds, relevant to the study of environmental pollutants and their impact on human health (Kuklenyik et al., 2004).
Pharmacokinetics
Pharmacokinetics in Elderly Patients Liukas et al. (2011) investigated the pharmacokinetics of intravenous paracetamol in elderly patients, revealing that age and sex significantly affect drug metabolism and exposure. This study's findings could be extrapolated to understanding how similar compounds might behave pharmacokinetically in different demographic groups, emphasizing the need for tailored dosing regimens in clinical practice (Liukas et al., 2011).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4S/c19-14-10-12(20)6-7-15(14)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKBXVHTIKDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide |
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